![molecular formula C17H21N3OS B2674807 1-(2-Methylphenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea CAS No. 2097900-46-2](/img/structure/B2674807.png)

1-(2-Methylphenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

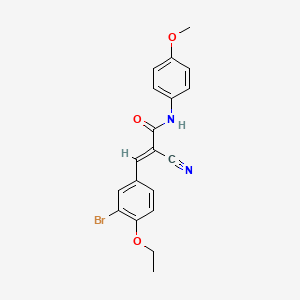

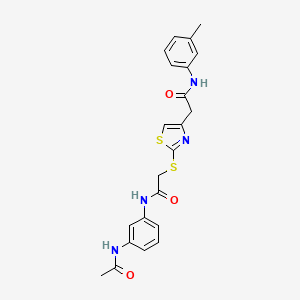

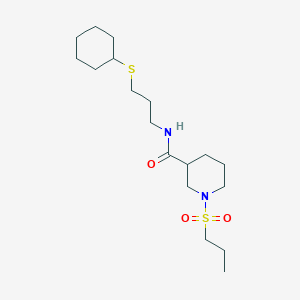

The compound “1-(2-Methylphenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea” is a complex organic molecule that contains a urea group, a pyrrolidine ring, a thiophene ring, and a methylphenyl group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring (a five-membered ring with one nitrogen atom), a thiophene ring (a five-membered ring with one sulfur atom), and a urea group (a functional group consisting of a carbonyl group flanked by two amine groups). The 2-methylphenyl group would be attached to one of the nitrogen atoms in the urea group .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the pyrrolidine ring could potentially undergo reactions at the nitrogen atom, while the thiophene ring could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar urea group could enhance its solubility in polar solvents .Scientific Research Applications

Molecular Synthesis and Characterization

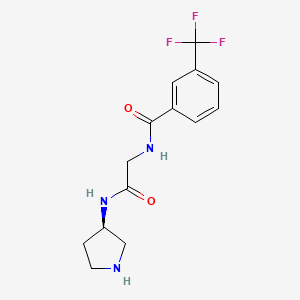

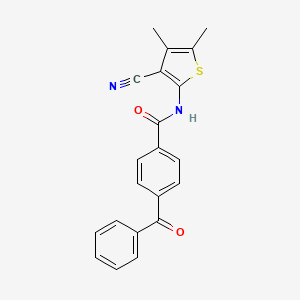

Urea derivatives, including those similar to the specified compound, have been extensively studied for their synthesis and structural characterization. For instance, studies have demonstrated the synthesis of urea derivatives capable of binding metal ions and forming complex structures, showcasing their potential in designing new materials and catalysts (Qureshi et al., 2009). Additionally, research has shown the ability of these compounds to form hydrogen bonds and complex with cytosine, suggesting applications in molecular recognition and self-assembly processes (Chien et al., 2004).

Biological Activity

The exploration of urea derivatives in biological contexts has uncovered potential therapeutic applications. For example, studies have indicated that certain urea derivatives can act as enzyme inhibitors, suggesting their utility in drug development and pharmacology (Belzile et al., 2014). Moreover, the synthetic pathways leading to these compounds, such as the stereoselective synthesis of active metabolites of kinase inhibitors, highlight their importance in creating potent pharmaceutical agents (Chen et al., 2010).

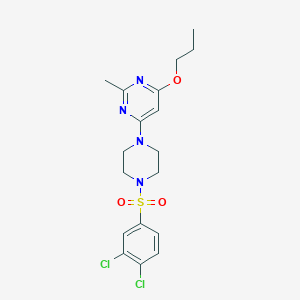

Material Science and Engineering

In material science, the applications of urea derivatives extend to the development of new materials with specific properties. Research into the structural and molecular recognition aspects of these compounds has facilitated the engineering of noncentrosymmetric structures for nonlinear optics, providing a foundation for advances in photonic technologies (Muthuraman et al., 2001). Furthermore, the study of urea derivatives in the context of corrosion inhibition offers insights into their potential as protective agents for metals, underscoring their versatility in industrial applications (Jeeva et al., 2015).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-(2-methylphenyl)-3-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3OS/c1-13-4-2-3-5-16(13)19-17(21)18-15-6-8-20(11-15)10-14-7-9-22-12-14/h2-5,7,9,12,15H,6,8,10-11H2,1H3,(H2,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMXXAYHJYDMZGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NC2CCN(C2)CC3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methylphenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2674724.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2674728.png)

![N-(4-ethoxyphenyl)-2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2674731.png)

![1-(3-chlorophenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2674732.png)

![N-isopentyl-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2674735.png)